molecular formula C6H8ClN3 B13549974 2-(6-Chloropyrazin-2-YL)ethanamine CAS No. 1196151-47-9

2-(6-Chloropyrazin-2-YL)ethanamine

Cat. No.: B13549974
CAS No.: 1196151-47-9
M. Wt: 157.60 g/mol
InChI Key: FRYUUJOBQGTPBK-UHFFFAOYSA-N
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Description

2-(6-Chloropyrazin-2-yl)ethanamine is an organic compound that belongs to the class of aminopyrazines. It contains an amino group attached to a pyrazine ring, specifically at the 2-position, with a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyrazin-2-yl)ethanamine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2,6-dichloropyrazine with ethanamine. This reaction typically requires a base, such as sodium hydroxide, and is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the Buchwald-Hartwig amination, where 2,6-dichloropyrazine is reacted with ethanamine in the presence of a palladium catalyst and a suitable ligand. This method offers high yields and is widely used in industrial settings .

Industrial Production Methods

In industrial production, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This setup allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrazin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide, nitric acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrazines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

Scientific Research Applications

2-(6-Chloropyrazin-2-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyrazin-2-yl)ethanamine is unique due to its combination of the pyrazine ring with an ethanamine side chain, which provides distinct reactivity and biological activity. This structural feature allows for the formation of diverse derivatives with potential therapeutic applications .

Properties

CAS No.

1196151-47-9

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1-2,8H2

InChI Key

FRYUUJOBQGTPBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)CCN

Origin of Product

United States

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